molecular formula C15H14F2N2O B4579831 N-(2,5-difluorophenyl)-N'-(3,4-dimethylphenyl)urea

N-(2,5-difluorophenyl)-N'-(3,4-dimethylphenyl)urea

Cat. No. B4579831
M. Wt: 276.28 g/mol
InChI Key: VEMZBSIKQUXTCG-UHFFFAOYSA-N
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Description

Urea derivatives, including compounds such as "N-(2,5-difluorophenyl)-N'-(3,4-dimethylphenyl)urea," are notable for their diverse chemical properties and applications. These compounds are synthesized through reactions involving isocyanates and amines, indicating a broad utility in medicinal chemistry, agriculture, and materials science.

Synthesis Analysis

Synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For instance, N-(2,6-difluorobenzoyl)-N'-(5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl)urea was synthesized through the reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate (Xin-jian Song et al., 2008). This method reflects a general approach for synthesizing similar urea derivatives.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of intramolecular N-H···O hydrogen bonds, leading to a nearly planar urea scaffold. The crystal structure analysis often reveals the geometric details, including bond angles and distances that influence the compound's chemical reactivity and physical properties. For example, the crystal structure of 1-(2,5-dimethoxyphenyl)-3-(4-hydroxyphenethyl)urea demonstrates intramolecular and intermolecular hydrogen bonding, contributing to its stability (Hyeong Choi et al., 2010).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including with acids and bases, influencing their properties and applications. The reactivity can be tailored through substitutions on the phenyl rings, as seen in studies where substituents affect the compound's fungicidal activities (Xin-jian Song et al., 2008).

Scientific Research Applications

Oxo-anion Binding

  • Study 1: Explores the anion coordination chemistry of protonated urea-based ligands, including derivatives similar to N-(2,5-difluorophenyl)-N'-(3,4-dimethylphenyl)urea. These ligands show potential in binding inorganic oxo-acids, indicating their usefulness in complexing specific anions (Wu et al., 2007).

Conjugated Polymer Model System

  • Study 2: Discusses N,N'-diaryl urea as a model system for studying aggregation phenomena in poly(phenyleneethynylenes). This research provides insights into molecular conformations and interactions, which are crucial for understanding the properties of conjugated polymers (Ricks et al., 2004).

Penetration Enhancers in Human Skin

  • Study 3: Investigates urea analogues, including dimethylphenyl urea compounds, as skin penetration enhancers. This application is significant for transdermal drug delivery systems, showing the versatility of such urea derivatives (Williams & Barry, 1989).

Fertilizer Source in Agriculture

  • Study 4: Focuses on the use of urea-based compounds in agriculture, specifically as nitrogen fertilizer sources. The study evaluates the efficiency and environmental impact of these compounds in rice production, highlighting their agricultural importance (Norman et al., 2009).

Crystal Structure in Pesticides

  • Study 5: Examines the crystal structure of chlorfluazuron, a pesticide containing a similar urea structure. Understanding the crystal structure is key to comprehending the mode of action and effectiveness of such pesticides (Cho et al., 2015).

properties

IUPAC Name

1-(2,5-difluorophenyl)-3-(3,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O/c1-9-3-5-12(7-10(9)2)18-15(20)19-14-8-11(16)4-6-13(14)17/h3-8H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMZBSIKQUXTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluorophenyl)-3-(3,4-dimethylphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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